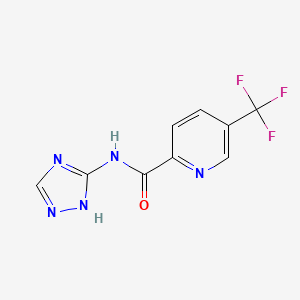
n-(4h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring and a picolinamide moiety, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with 4H-1,2,4-triazole in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. These methods often employ automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazole derivatives with reduced functional groups .
Scientific Research Applications
N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl-2-(1H-tetrazol-1-yl)acetamide
- 3-(4-Fluorophenyl)-1H-pyrazole derivatives
- 2-({4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
Uniqueness
N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both a triazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3N5O |
|---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H6F3N5O/c10-9(11,12)5-1-2-6(13-3-5)7(18)16-8-14-4-15-17-8/h1-4H,(H2,14,15,16,17,18) |
InChI Key |
RZFJTTZTAOUEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



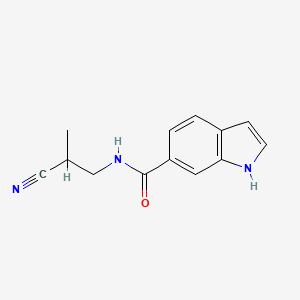
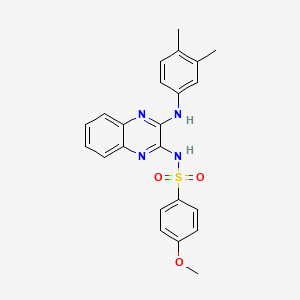
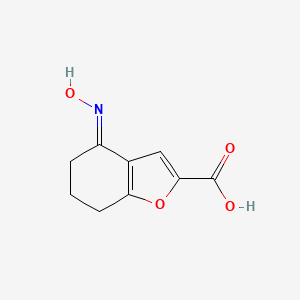
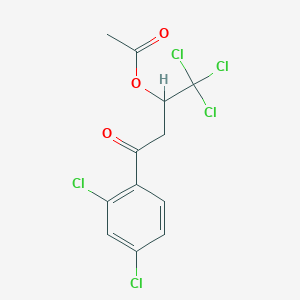

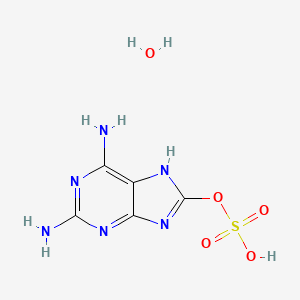
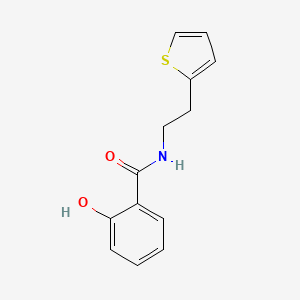
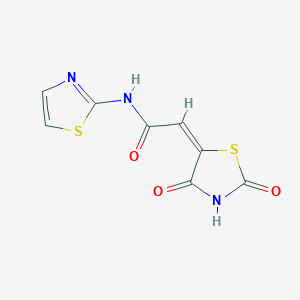
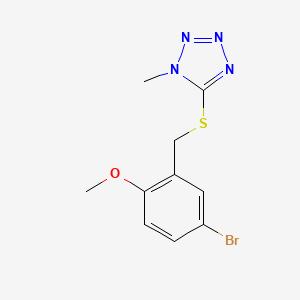

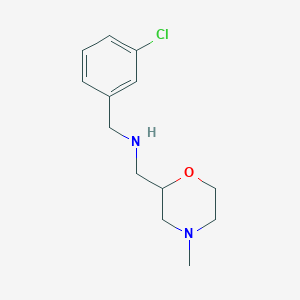
![3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B14918045.png)
![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)
